molecular formula C14H10BrNO4 B1270386 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone CAS No. 111946-84-0

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone

Cat. No.: B1270386
CAS No.: 111946-84-0
M. Wt: 336.14 g/mol
InChI Key: KALGVWATZJIXGR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone is an organic compound with the molecular formula C14H10BrNO3 It is characterized by the presence of a bromophenyl group and a nitrophenoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone typically involves the reaction of 4-bromobenzaldehyde with 4-nitrophenol in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Oxidizing Agent: Potassium permanganate or hydrogen peroxide

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The ethanone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate.

Common Reagents and Conditions:

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst

    Nucleophiles for Substitution: Amines, thiols

    Oxidizing Agents: Potassium dichromate, hydrogen peroxide

Major Products:

    Reduction: 1-(4-Aminophenyl)-2-(4-nitrophenoxy)ethanone

    Substitution: 1-(4-Substituted phenyl)-2-(4-nitrophenoxy)ethanone

    Oxidation: 1-(4-Bromophenyl)-2-(4-nitrophenoxy)acetic acid

Scientific Research Applications

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromophenyl and nitrophenoxy groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the activity of proteins and enzymes.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-(4-nitrophenoxy)ethanone
  • 1-(4-Fluorophenyl)-2-(4-nitrophenoxy)ethanone
  • 1-(4-Methylphenyl)-2-(4-nitrophenoxy)ethanone

Comparison: 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different electronic and steric effects, potentially leading to variations in biological activity and chemical reactivity.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALGVWATZJIXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354739
Record name 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111946-84-0
Record name 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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